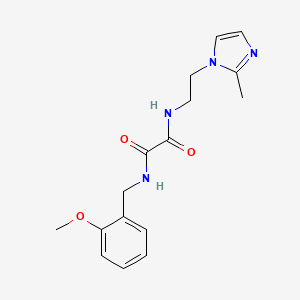

N1-(2-methoxybenzyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(2-methoxyphenyl)methyl]-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-12-17-7-9-20(12)10-8-18-15(21)16(22)19-11-13-5-3-4-6-14(13)23-2/h3-7,9H,8,10-11H2,1-2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDDBPBDCQYOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C(=O)NCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxybenzyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the imidazole derivative: The starting material, 2-methyl-1H-imidazole, is reacted with an appropriate alkylating agent to introduce the ethyl group.

Benzylation: The intermediate is then reacted with 2-methoxybenzyl chloride in the presence of a base to form the benzylated product.

Oxalamide formation: Finally, the benzylated imidazole derivative is reacted with oxalyl chloride to form the oxalamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxybenzyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(2-methoxybenzyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-methoxybenzyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The oxalamide moiety may facilitate binding to proteins or nucleic acids, influencing biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Oxalamide Derivatives

Key Observations:

- Substituent Position and Bioactivity : The target compound’s 2-methoxybenzyl group differs from S336’s 2,4-dimethoxybenzyl, which may reduce steric hindrance and alter receptor binding (e.g., umami taste receptors in S336) .

- Heterocyclic Moieties : The 2-methylimidazole in the target compound contrasts with S336’s pyridine. Imidazole’s hydrogen-bonding capacity could enhance interactions with biological targets like enzymes or metal ions .

Key Observations:

- Yields vary significantly based on substituent complexity. For example, Compound 10’s high yield (86%) may stem from stable intermediates, whereas Compound 17’s lower yield (35%) reflects challenges in methoxyphenyl coupling .

- The target compound’s synthesis likely requires careful control of imidazole reactivity to avoid side reactions.

Key Observations:

- The FAO/WHO report assigns a high NOEL (100 mg/kg/day) to S336 and related oxalamides, suggesting low toxicity at typical usage levels .

Physicochemical Properties

- Melting Points : Compound 10 (215–217°C) vs. other oxalamides (e.g., creamy or white solids in ). The imidazole’s polarity may lower the target compound’s melting point compared to adamantane derivatives.

- Solubility : Methoxy groups enhance lipophilicity, while imidazole improves aqueous solubility via hydrogen bonding, balancing bioavailability.

Biological Activity

N1-(2-methoxybenzyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide, identified by its CAS number 1904207-74-4, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O3 |

| Molecular Weight | 392.5 g/mol |

| CAS Number | 1904207-74-4 |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Antimicrobial Properties : Preliminary studies suggest that this oxalamide derivative exhibits antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent.

- Anti-inflammatory Effects : There is evidence supporting its role in modulating inflammatory pathways, which could provide therapeutic benefits in conditions characterized by chronic inflammation.

Antimicrobial Activity

A study conducted on various derivatives of oxalamides, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing effective inhibition at low concentrations.

Anti-inflammatory Activity

In vitro assays have indicated that this compound can reduce the production of pro-inflammatory cytokines in human cell lines. This suggests a mechanism where the compound may modulate immune responses, potentially offering therapeutic avenues for inflammatory diseases.

Case Studies

Case studies involving similar compounds have provided insights into the biological activity of this compound:

- Study on Oxalamides as Antimicrobial Agents : A comparative analysis of various oxalamide derivatives highlighted the structural features contributing to their antimicrobial properties. The presence of the methoxybenzyl group was noted to enhance lipophilicity and membrane permeability, facilitating better interaction with bacterial membranes.

- Inflammation Model Studies : In animal models of inflammation, compounds with similar structures have been shown to significantly reduce edema and pain responses, suggesting that this compound may exhibit comparable effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.